N-Pentyl alcohol-D12

Description

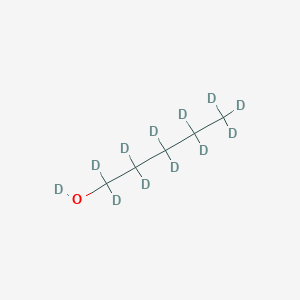

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5-undecadeuterio-5-deuteriooxypentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQJEAYHLZJPGS-PSDCQUMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: N-Pentyl Alcohol-D12 (1-Pentanol-d12) Chemical Properties & Applications

Executive Summary

N-Pentyl alcohol-D12 (1-Pentanol-d12,

Physicochemical Profile

The isotopic substitution of protium (

Comparative Properties Table

| Property | 1-Pentanol (Native) | 1-Pentanol-d12 (Deuterated) | Impact of Deuteration |

| CAS Number | 71-41-0 | 158778-85-9 | Unique identifier for regulatory tracking. |

| Formula | Mass shift of +12.07 Da. | ||

| Molecular Weight | 88.15 g/mol | 100.22 g/mol | Shift allows clear separation in MS ( |

| Density (20°C) | 0.814 g/mL | ~0.925 g/mL (Est.) | ~13% increase due to mass/volume conservation. |

| Boiling Point | 137.5°C | ~136-137°C | Deuterated alcohols often exhibit slightly lower BPs due to weaker intermolecular dispersion forces. |

| Dipole Moment | 1.70 D | ~1.68 D | C-D bonds are slightly shorter and less polarizable than C-H. |

| Flash Point | 49°C | 49°C | Flammability profile remains effectively unchanged. |

Synthesis & Purity Analysis

Synthetic Route: Reductive Deuteration

The most authoritative method for synthesizing high-isotopic-purity 1-Pentanol-d12 involves the reduction of Perdeuterovaleric Acid (Pentanoic acid-d9) using Lithium Aluminum Deuteride (LiAlD4) . This ensures deuterium incorporation at the carbinol carbon (C1), which is critical for metabolic stability studies.

Reaction Logic

-

Precursor Selection: Pentanoic acid-d9 (

) provides the fully deuterated alkyl chain. -

Reduction: LiAlD4 acts as the reducing agent. It delivers deuteride (

) ions to the carbonyl carbon. -

Quench: Careful quenching with

(or

Figure 1: Synthetic pathway for 1-Pentanol-d12 via LiAlD4 reduction, ensuring full deuteration at the C1 position.

Purity Verification (Self-Validating Protocol)

-

Isotopic Enrichment: Determine %D using 1H-NMR .

-

Chemical Purity: Assess via GC-FID .

-

Method: DB-Wax column, 40°C to 200°C ramp.

-

Target: >98% area under the curve (AUC).[2]

-

Applications in Drug Development

Metabolic Stability & Kinetic Isotope Effect (KIE)

In metabolic studies, 1-Pentanol-d12 is used to probe the mechanism of Alcohol Dehydrogenase (ADH) . The oxidation of the alcohol to the aldehyde involves the cleavage of the C-H bond at the alpha position.

-

Mechanism: ADH removes the pro-R hydrogen from the C1 position.

-

The Deuterium Advantage: The C-D bond is stronger than the C-H bond (Bond Dissociation Energy difference ~1.2–1.5 kcal/mol). This results in a Primary Kinetic Isotope Effect (

) typically ranging from 2.0 to 5.0 . -

Outcome: 1-Pentanol-d12 is metabolized significantly slower than native pentanol, allowing researchers to identify rate-limiting steps in metabolic pathways.

Figure 2: Metabolic pathway showing the rate-limiting C-D bond cleavage by ADH, demonstrating the Kinetic Isotope Effect.

Internal Standard for LC-MS/MS Quantification

1-Pentanol-d12 is the gold standard internal standard (IS) for quantifying pentanol levels in biological matrices (e.g., plasma, urine) due to its identical extraction recovery and chromatographic behavior, combined with mass spectral distinctness.

Protocol: Quantitative Analysis Workflow

Objective: Quantify trace 1-pentanol in human plasma.

-

Stock Preparation:

-

Dissolve 1-Pentanol-d12 in DMSO to 1 mg/mL (Stock A).

-

Prepare Working IS Solution: Dilute Stock A to 10 µg/mL in water.

-

-

Sample Processing:

-

Aliquot 100 µL plasma sample.

-

Add 10 µL Working IS Solution (Final conc. 1 µg/mL).

-

Crucial Step: Equilibrate for 10 mins to ensure IS binds to plasma proteins identically to the analyte.

-

-

Extraction:

-

Add 400 µL cold Acetonitrile (protein precipitation). Vortex 1 min. Centrifuge 10,000 x g for 5 min.

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

-

MRM Transitions:

-

Analyte (Pentanol): Precursor

Product (Specific fragment). Note: Alcohols often lose water ( -

IS (Pentanol-d12): Monitor shift

Da.

-

-

-

Validation:

-

Plot Area Ratio (Analyte/IS) vs. Concentration. Linearity

confirms the IS is correcting for matrix effects.

-

Handling & Safety

-

Volatility: 1-Pentanol-d12 is volatile. Store in septum-sealed amber vials at 4°C to prevent evaporation and H/D exchange with atmospheric moisture.

-

Toxicity: Treat as a flammable irritant . Use in a fume hood.

-

Cost Management: Due to high cost (~$1000/g), use exclusively for quantitative IS or specific mechanistic studies. For general solvent use, utilize non-deuterated pentanol.

References

-

Synthesis & Properties: Cambridge Isotope Laboratories. "N-Pentyl Alcohol-D12 Product Data." Link

-

Metabolic Mechanisms: Plapp, B. V. (2010). "Conformational changes and catalysis by alcohol dehydrogenase." Archives of Biochemistry and Biophysics. Link

-

Kinetic Isotope Effects: Kohen, A., & Klinman, J. P. (1998). "Enzyme catalysis: beyond classical paradigms." Accounts of Chemical Research. Link

-

Analytical Standards: LGC Standards. "1-Pentanol-D12 Reference Material." Link

-

General Properties: PubChem Database. "1-Pentanol Compound Summary." Link

Sources

A Senior Application Scientist's Guide to N-Pentyl alcohol-D12: Properties, Sourcing, and Strategic Implementation in Drug Development

An In-depth Technical Guide: N-Pentyl Alcohol-D12 in Pharmaceutical Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N-Pentyl alcohol-D12. We move beyond basic data to explore the causality behind its application, focusing on its role as a critical reagent in bioanalytical studies and as a building block in metabolic research.

The Strategic Value of Deuteration in Pharmaceutical Science

The substitution of hydrogen with its stable, heavy isotope, deuterium, is a subtle yet powerful modification in medicinal chemistry. This "precision deuteration" is not merely an academic exercise; it leverages a fundamental quantum mechanical principle known as the Kinetic Isotope Effect (KIE) to enhance the properties of molecules. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.

In drug development, this effect is strategically employed for several purposes:

-

Metabolic Switching: By selectively replacing hydrogen atoms at sites of oxidative metabolism ("soft spots") with deuterium, the rate of metabolic degradation can be significantly reduced.[1][2] This can improve a drug's pharmacokinetic profile, potentially leading to lower, less frequent dosing and a better safety profile.[1] The FDA's approval of deuterated drugs like deutetrabenazine and deucravacitinib validates this as a successful strategy.[1][2]

-

Mechanistic Elucidation: Deuterated compounds serve as invaluable probes for studying reaction mechanisms and metabolic pathways.[3][4] By tracing the fate of the deuterium label, researchers can gain unambiguous insights into complex biological transformations.

-

Internal Standards: In quantitative bioanalysis, particularly liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) compounds are the gold standard for internal standards.[4] Their near-identical chemical and physical properties to the analyte ensure they co-elute and experience similar ionization effects, correcting for variability in sample preparation and instrument response.

Technical Profile of N-Pentyl alcohol-D12

N-Pentyl alcohol-D12, also known as 1-pentanol-D12, is the fully deuterated analogue of n-pentyl alcohol.[3] All twelve hydrogen atoms have been replaced with deuterium, making it an ideal tool for applications requiring a distinct mass shift and high isotopic purity.

Chemical Identity

-

Chemical Name: 1,1,1,2,2,3,3,4,4,5,5-undecadeuterio-5-deuteriooxypentane[5]

-

Common Synonyms: N-Pentanol-D12, n-Amyl alcohol-D12, 1-Pentanol-d12[5][6]

Caption: Chemical structure of N-Pentyl alcohol-D12.

Physicochemical Properties

The mass difference imparted by deuterium substitution results in slight variations in physical properties compared to the non-deuterated isotopologue, n-pentyl alcohol (CAS 71-41-0).

| Property | N-Pentyl alcohol-D12 | n-Pentyl alcohol (Non-deuterated) | Rationale for Difference |

| CAS Number | 158778-85-9[7] | 71-41-0[6] | Unique identifier for the isotopic form. |

| Molecular Weight | ~100.22 g/mol [6] | 88.15 g/mol | Increased mass due to 12 neutrons. |

| Appearance | Colorless Liquid[3] | Colorless Liquid[9][10] | Isotopic substitution does not affect visible light absorption. |

| Boiling Point | May differ slightly from protio-form[3] | ~138 °C (280 °F)[9] | C-D bonds have lower polarizability, slightly affecting intermolecular forces. |

| Flash Point | Not specified; expected to be similar | ~33 °C (91 °F)[9] | Flammability is primarily a function of the overall molecular structure. |

| Solubility | Soluble in water and organic solvents[3] | Miscible with common organic solvents[10] | Polarity is largely unchanged, ensuring similar miscibility. |

Supplier and Purity Information

Sourcing high-purity deuterated compounds is critical for experimental success. Isotopic purity (atom % D) is a key parameter, indicating the percentage of molecules that are fully deuterated.

| Supplier | Product Code (Example) | Isotopic Purity (Typical) | Chemical Purity (Typical) | Notes |

| Cambridge Isotope Labs (CIL) | DLM-1563 | 98 atom % D[6] | ≥98%[6] | A leading manufacturer of stable isotopes. |

| LGC Standards | TRC-A628070[7] | Not specified | Not specified | A major distributor of reference standards. |

| CymitQuimica | Varies | 98 atom % D[3] | Not specified | Distributor offering various grades. |

Core Application: Internal Standard for LC-MS/MS Bioanalysis

The most prevalent use of N-Pentyl alcohol-D12 in drug development is as an internal standard (IS) for the quantification of its non-deuterated counterpart or structurally similar analytes in complex biological matrices like plasma, urine, or tissue homogenates.

The Principle of Self-Validating Internal Standardization

An ideal IS co-elutes chromatographically with the analyte and experiences identical matrix effects (ion suppression or enhancement) and extraction recovery. Because N-Pentyl alcohol-D12 is chemically identical to n-pentyl alcohol, it fulfills these criteria perfectly. The mass spectrometer can easily distinguish between the analyte (light) and the IS (heavy) due to the significant mass difference (+12 Da). By adding a known concentration of the IS to every sample, standard, and quality control, the ratio of the analyte peak area to the IS peak area is used for quantification. This ratio remains constant even if sample is lost during preparation or if ionization efficiency fluctuates, providing a self-validating system for robust and accurate results.

Caption: Bioanalytical workflow using N-Pentyl alcohol-D12 as an internal standard.

Detailed Protocol: Quantification of n-Pentyl Alcohol in Plasma

This protocol provides a robust methodology for quantifying n-pentyl alcohol in human plasma using N-Pentyl alcohol-D12 as an internal standard.

Objective: To accurately measure the concentration of n-pentyl alcohol in plasma samples.

Materials:

-

Human plasma (K₂EDTA anticoagulant)

-

n-Pentyl alcohol (analyte) certified reference material

-

N-Pentyl alcohol-D12 (internal standard), 1 mg/mL in Methanol

-

Acetonitrile (ACN), HPLC grade, chilled to 4°C

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic Acid, LC-MS grade

Methodology:

-

Preparation of Stock and Working Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of n-pentyl alcohol and dissolve in 10 mL of MeOH.

-

IS Stock (1 mg/mL): Use the commercially supplied certified solution.

-

Analyte Working Solutions (for calibration curve): Serially dilute the analyte stock with 50:50 MeOH:Water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

IS Working Solution (50 ng/mL): Dilute the IS stock solution with ACN. This solution will be used for protein precipitation. The choice of 50 ng/mL is typical for ensuring a strong signal without saturating the detector.

-

-

Sample Preparation: Protein Precipitation (PPT)

-

Rationale: This is a rapid and effective method to remove the majority of plasma proteins which can interfere with the analysis and foul the LC-MS system. Chilled ACN is used to enhance the efficiency of protein crashing.

-

Procedure: a. Aliquot 50 µL of plasma samples, calibration standards, and quality controls (QCs) into a 1.5 mL microcentrifuge tube. b. Add 200 µL of the chilled IS Working Solution (50 ng/mL in ACN) to each tube. The 4:1 ratio of ACN to plasma is crucial for effective protein removal. c. Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein denaturation. d. Centrifuge at 14,000 rpm for 10 minutes at 4°C. This pellets the precipitated proteins. e. Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials for injection.

-

-

LC-MS/MS Analysis:

-

Rationale: Reversed-phase chromatography is used to separate the analyte from other matrix components. Mass spectrometry provides the selectivity and sensitivity needed for quantification. Multiple Reaction Monitoring (MRM) is used to isolate the parent ion and a specific fragment ion for both the analyte and the IS, maximizing specificity.

-

LC Conditions:

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: ACN with 0.1% Formic Acid

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS Conditions (Positive ESI Mode):

-

MRM Transition for n-Pentyl alcohol: To be determined by infusion (e.g., monitoring the water loss from the protonated molecule [M+H-H₂O]⁺).

-

MRM Transition for N-Pentyl alcohol-D12: Will be the corresponding mass-shifted transition of the analyte.

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of the unknown samples from the regression equation.

-

Safety, Handling, and Storage

N-Pentyl alcohol-D12 should be handled with the same precautions as its non-deuterated form. It is considered a flammable liquid and can cause skin and serious eye irritation.[6] Inhalation may cause respiratory irritation.[6]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store at room temperature in a tightly sealed container, away from light and moisture, and segregated from ignition sources.[6]

Conclusion

N-Pentyl alcohol-D12 is a versatile and indispensable tool in the modern pharmaceutical laboratory. Its primary utility as a stable isotope-labeled internal standard provides the foundation for robust, accurate, and reproducible quantitative bioanalytical methods—a cornerstone of preclinical and clinical drug development. Understanding the principles behind its application allows researchers to leverage its full potential, ensuring data integrity and accelerating the journey from discovery to clinical application.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12225310, N-Pentyl alcohol-D12. [Link]

-

Dow Inc. n-Pentanol. [Link]

-

Gant, T.G. Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

-

Buteau, K. Applications of deuterated compounds. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Discovering 1-Pentanol: Properties and Benefits for Pharmaceutical Synthesis. [Link]

-

Sharma, R. et al. Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]

-

Pirali, T. et al. Applications of Deuterium in Medicinal Chemistry. ResearchGate. [Link]

-

National Center for Biotechnology Information. Chemoselective Benzylic C–H Deuteration Using Deuterium Gas. PubMed Central. [Link]

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS 158778-85-9: N-PENTYL ALCOHOL-D12 | CymitQuimica [cymitquimica.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. N-Pentyl alcohol-D12 | C5H12O | CID 12225310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. isotope.com [isotope.com]

- 7. n-Pentyl Alcohol-d12 | CAS 158778-85-9 | LGC Standards [lgcstandards.com]

- 8. N-PENTYL ALCOHOL-D12 | 158778-85-9 [chemicalbook.com]

- 9. N-PENTANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. dow.com [dow.com]

Spectroscopic data for N-Pentyl alcohol-D12 (NMR, IR, Mass Spec)

Technical Whitepaper: Spectroscopic Profiling of N-Pentyl Alcohol-D12 (

Executive Summary & Molecular Specifications

N-Pentyl alcohol-d12 (1-Pentanol-d12) is the fully deuterated isotopologue of 1-pentanol.[1] It serves as a critical internal standard in quantitative mass spectrometry (due to its mass shift and retention time stability) and a metabolic probe in mechanistic toxicology (to study kinetic isotope effects on alcohol dehydrogenase activity).

This guide provides a definitive spectroscopic reference. Unlike standard catalogs, we focus on the causality of spectral features—explaining why signals appear where they do and how to use them to validate sample integrity.

Table 1: Physicochemical & Isotopic Specifications

| Property | Standard 1-Pentanol ( | N-Pentyl Alcohol-d12 ( | Shift / Note |

| Formula | Full deuteration | ||

| MW ( g/mol ) | 88.15 | 100.22 | +12.07 Da shift |

| CAS (Labeled) | N/A | 158778-85-9 | Primary identifier |

| Boiling Point | 137.5 °C | ~136–137 °C | Inverse isotope effect (minor) |

| Density | 0.811 g/mL | ~0.92 g/mL | Higher mass/volume |

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the primary tool for determining isotopic enrichment. For a d12 compound, the objective is to confirm the absence of proton signals and the presence of carbon-deuterium coupling.

A. Proton NMR ( ) – The "Silence" Protocol

In a perfect d12 sample, the

-

Solvent:

(Chloroform-d) is recommended. Avoid protic solvents ( -

Expectation:

-

Alkyl Region (0.8 – 3.6 ppm): Should be baseline flat. Signals here indicate

or -

Hydroxyl Region (~1.5 – 4.0 ppm): If the sample is truly d12 (

), this is silent. If exposed to air, H/D exchange will rapidly generate an

-

B. Carbon-13 NMR ( ) – The Coupling Check

Unlike proton-decoupled

-

Multiplicity Rule:

. Since-

carbons split into quintets (

-

carbons split into septets (

-

carbons split into quintets (

-

Isotopic Shift: Carbons attached to deuterium shift slightly upfield (lower ppm) due to the vibrational isotope effect.

Table 2:

| Carbon Position | Standard Shift ( | D12 Shift ( | Multiplicity ( |

| C1 ( | 62.8 | 61.9 | Quintet |

| C2 ( | 32.5 | 31.6 | Quintet |

| C3 ( | 28.3 | 27.4 | Quintet |

| C4 ( | 22.6 | 21.7 | Quintet |

| C5 ( | 14.1 | 13.2 | Septet |

Diagram 1: NMR Validation Workflow

Caption: Analytical logic for validating isotopic purity.

Mass Spectrometry (MS) Profiling

In Mass Spec, the d12-pentanol behaves predictably but distinctly from the standard. The molecular ion (

-

Ionization: Electron Impact (EI, 70 eV).

-

Key Mechanism: Alpha-cleavage and McLafferty-like rearrangements dominate alcohol fragmentation.

Table 3: Key MS Fragments (EI Source)

| Fragment Identity | Standard (m/z) | D12 (m/z) | Shift ( | Mechanistic Origin |

| Molecular Ion ( | 88 | 100 | +12 | Intact molecule ( |

| Dehydration ( | 70 | 80 | +10 | Loss of |

| Alpha-Cleavage | 31 | 33 | +2 | Cleavage of C1-C2 bond. Formation of |

| Alkyl Fragment ( | 43 | 50 | +7 | Propyl cation ( |

| Alkyl Fragment ( | 57 | 66 | +9 | Butyl cation ( |

Critical Analysis:

The base peak in standard pentanol is often m/z 42 (

Diagram 2: Fragmentation Logic Pathway

Caption: Primary fragmentation pathways for N-Pentyl Alcohol-d12 showing the mass shift logic.

Infrared (IR) Spectroscopy

IR is useful for quick qualitative identification. The large mass increase of Deuterium (2x Hydrogen) significantly lowers the vibrational frequency of bonds involving it, following Hooke’s Law (

-

C-H vs C-D: The C-H stretching region (2800–3000

) becomes silent. New bands appear in the "silent region" of the standard spectrum (2000–2200 -

O-H vs O-D: If the hydroxyl is deuterated, the broad O-H band shifts significantly.

Table 4: Vibrational Shifts

| Bond Mode | Standard Frequency ( | D12 Frequency ( | Note |

| O-H / O-D Stretch | 3300–3400 (Broad) | 2400–2550 (Broad) | Diagnostic for -OD group. |

| C-H / C-D Stretch | 2850–2960 | 2100–2250 | The "Fingerprint" of deuteration. |

| C-O Stretch | ~1050 | ~1000–1040 | Minor shift (heavy isotope effect). |

Quality Control & Handling Protocols

To maintain the integrity of N-Pentyl Alcohol-d12, researchers must adhere to strict handling protocols.

A. The H/D Exchange Hazard

The hydroxyl deuterium (

-

Reaction:

-

Impact: The Mass Spec parent ion will shift from 100 to 99. The IR O-D peak will vanish and an O-H peak will appear.

-

Mitigation: Store under inert gas (Argon/Nitrogen) in a desiccator. Handle quickly.

B. Storage

-

Temperature: Room temperature is generally stable, but

is preferred for long-term storage to minimize volatility losses. -

Container: Amber glass with PTFE-lined caps.

References

-

National Institute of Standards and Technology (NIST). 1-Pentanol Mass Spectrum (Standard). NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. N-Pentyl alcohol-d12 (Compound Summary). National Library of Medicine. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for isotope shifts and coupling constants).

Sources

Technical Guide: Isotopic Labeling and Validation of N-Pentyl Alcohol-D12

Topic: Understanding Isotopic Labeling of N-Pentyl Alcohol-D12 (

Executive Summary

N-Pentyl alcohol-D12 (1-Pentanol-d12) represents the fully deuterated isotopologue of 1-pentanol, serving as a critical internal standard in quantitative mass spectrometry and a mechanistic probe in metabolic kinetic studies.[1] Unlike partial labels, the D12 variant offers superior resistance to scrambling and provides a mass shift (+12 Da) sufficient to avoid isotopic overlap with native analytes, even in complex biological matrices. This guide details the molecular architecture, synthesis pathways, self-validating analytical protocols, and the critical handling requirements necessary to maintain isotopic integrity.

Part 1: Molecular Architecture & Isotopic Nuance

Chemical Identity[2][3][4][5]

-

IUPAC Name: (

)Pentyl ( -

Chemical Formula:

-

CAS Number: 158778-85-9 (Labeled) / 71-41-0 (Unlabeled)[2]

-

Molecular Weight: 100.22 g/mol (approx.[2] 13.6% mass increase over native pentanol).

The Hydroxyl-Deuterium Exchange (The "OD" vs. "OH" Trap)

A critical oversight in experimental design is the lability of the hydroxyl deuteron. While the alkyl chain deuterons (

Critical Insight: If N-Pentyl alcohol-D12 is dissolved in a protic solvent (e.g., water, methanol, or unbuffered plasma), the hydroxyl deuterium will exchange with the solvent protons almost instantly.

Result: The molecule effectively becomes 1-Pentanol-d11 in solution. Researchers using LC-MS/MS must track the transition for the -d11 species (

99) rather than -d12 (100) if the mobile phase is aqueous.

Part 2: Synthesis & Manufacturing Pathways

High-purity D12 synthesis generally avoids H/D exchange reactions (which yield lower isotopic purity) and instead utilizes reduction of fully deuterated precursors. The industry-standard route involves the reduction of Perdeuterovaleric acid (Pentanoic acid-d9) or its ester derivatives.

Synthesis Workflow (Graphviz)

Mechanistic Causality:

The use of Lithium Aluminum Deuteride (

Part 3: Analytical Validation (The Self-Validating System)

To ensure data integrity, the internal standard must be validated for isotopic purity and concentration prior to use.

Mass Spectrometry Fragmentation Logic

In Electron Ionization (EI) GC-MS, 1-pentanol undergoes characteristic alpha-cleavage. Understanding how D-labeling shifts these fragments is the primary method of validation.

Unlabeled 1-Pentanol Fragments:

D12-Labeled Fragments:

-

m/z 48:

(Shift = +3 Da) -

m/z 80:

(Dehydration Shift = +10 Da)

Fragmentation Diagram (Graphviz)

Validation Protocol: GC-MS Purity Check

Objective: Confirm isotopic enrichment >98 atom % D.

-

Sample Prep: Dilute 1 µL of N-Pentyl alcohol-D12 in 1 mL of anhydrous dichloromethane (DCM). Note: Use anhydrous solvent to prevent OH exchange if analyzing the OD bond, though EI is harsh enough that OD/OH often scramble in the source.

-

Instrument: GC-MS (Single Quadrupole).

-

Column: DB-Wax or equivalent polar column (30m x 0.25mm ID).

-

Method:

-

Injector: 250°C, Split 20:1.

-

Oven: 40°C (hold 2 min) -> 10°C/min -> 200°C.

-

Source Temp: 230°C.

-

-

Acceptance Criteria:

-

Primary peak at retention time matching 1-pentanol standard.

-

Base peak at m/z 48 (or 47 if OH exchanged).

-

Absence of m/z 45 (indicates no unlabeled impurity).

-

Part 4: Applications in Drug Development

Internal Standard for Bioanalysis

N-Pentyl alcohol-D12 is the "Gold Standard" IS for quantifying pentanol metabolites or similar short-chain alcohols in plasma.

Why D12?

-

Co-elution: It elutes at the exact retention time as the analyte (or slightly earlier due to the deuterium isotope effect on lipophilicity), ensuring it experiences the exact same matrix suppression/enhancement events as the analyte.

-

Crosstalk Elimination: The +11/12 Da shift prevents the "M+2" natural isotopes of the analyte from interfering with the IS signal.

Metabolic Kinetic Isotope Effects (KIE)

In DMPK (Drug Metabolism and Pharmacokinetics), D12-pentanol is used to study Alcohol Dehydrogenase (ADH) activity.

-

Primary KIE: Breaking a

bond is energetically more difficult than a -

Experiment: Incubate liver microsomes with 1:1 mix of Pentanol and Pentanol-D12.

-

Readout: If metabolism slows significantly for the deuterated species, it confirms that C-H bond cleavage at the alpha-carbon is the rate-limiting step in the metabolic pathway.

Part 5: Handling & Stability

| Parameter | Specification / Recommendation |

| Storage | Store at 2-8°C in amber glass. Hygroscopic. |

| Solvent Compatibility | Soluble in Methanol, DCM, DMSO. Avoid water for stock solutions. |

| Re-test Date | Every 12 months. Check for "H" back-exchange via NMR. |

| Safety | Flammable (Flash point ~33°C).[4] Irritant. Use fume hood. |

References

-

National Institute of Standards and Technology (NIST). 1-Pentanol Mass Spectrum (Electron Ionization).[5] NIST Chemistry WebBook, SRD 69. [Link]

-

Wright, M. J., et al. (2019).[6] Internal standards in regulated bioanalysis: putting in place a decision-making process during method development.[6] Bioanalysis, 11(18).[6] [Link]

-

Damgaard, S. E. (1981). Deuterium isotope effects as a tool in the study of ethanol oxidation in rat liver microsomes.[7] Molecular Pharmacology.[4] [Link]

Sources

- 1. CAS 158778-85-9: N-PENTYL ALCOHOL-D12 | CymitQuimica [cymitquimica.com]

- 2. isotope.com [isotope.com]

- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 4. scent.vn [scent.vn]

- 5. 1-Pentanol [webbook.nist.gov]

- 6. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterium isotope effects as a tool in the study of ethanol oxidation in rat liver microsomes [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: N-Pentyl Alcohol-D12 (Perdeuterated 1-Pentanol)

[1]

Executive Summary

N-Pentyl Alcohol-D12 (1-Pentanol-d12) is the fully deuterated isotopologue of 1-pentanol, a primary alcohol integral to metabolic profiling, flavor chemistry, and pharmaceutical solvent analysis.[1][2] With the chemical formula C₅D₁₂O , this compound serves as a critical Stable Isotope Labeled (SIL) internal standard in quantitative mass spectrometry.[1] Its utility stems from its physicochemical mimicry of the analyte of interest (1-pentanol) while providing a distinct mass shift (+12 Da) that eliminates ionization suppression bias in complex biological matrices.[1]

This guide details the molecular specifications, synthesis logic, and validated analytical protocols for researchers utilizing N-Pentyl Alcohol-D12 in drug development and metabolomics.[1]

Physicochemical Identity & Molecular Weight[1][2][3][4][5][6][7][8][9][10]

The precise characterization of N-Pentyl Alcohol-D12 requires accounting for the atomic mass of deuterium (

Molecular Specification Table

| Property | Value | Notes |

| Chemical Name | 1-Pentanol-d12 | IUPAC: 1,1,1,2,2,3,3,4,4,5,5-undecadeuterio-5-deuteriooxypentane |

| CAS Number | 158778-85-9 | Unlabeled parent CAS: 71-41-0 |

| Molecular Formula | C₅D₁₂O | Often written as CD₃(CD₂)₄OD |

| Molecular Weight | 100.22 g/mol | Calculated using standard atomic weights for Deuterium |

| Exact Mass | 100.1641 Da | Monoisotopic mass for high-resolution MS |

| Isotopic Purity | ≥ 98 atom % D | Critical for minimizing interference from D11/D10 isotopologues |

| Appearance | Colorless Liquid | Hygroscopic; hydroxyl proton (D) exchanges with atmospheric H₂O |

Molecular Weight Calculation Logic

The molecular weight is derived from the summation of the stable isotopes:

Synthesis & Production Logic

The synthesis of high-purity 1-Pentanol-d12 typically follows a Reductive Deuteration pathway.[1] This method is preferred over catalytic exchange because it ensures isotopic incorporation at the carbon backbone, which is non-exchangeable, providing metabolic stability.[1]

Primary Synthesis Route: Acid Reduction

The most robust protocol involves the reduction of Perdeuterated Valeric Acid (Pentanoic Acid-d9) using Lithium Aluminum Deuteride (LiAlD₄).[1]

-

Precursor: Pentanoic Acid-d9 (C₄D₉COOD).[1]

-

Reducing Agent: LiAlD₄ (ensures the alpha-carbons are fully deuterated).

-

Quench: D₂O (maintains the hydroxyl deuterium).[1]

Synthesis Workflow Diagram

Figure 1: The reductive pathway ensures full deuteration at the C1 position, yielding a stable D12 isotopologue.[1]

Analytical Protocol: Internal Standard Validation

In drug development and metabolomics, 1-Pentanol-d12 is used to normalize data against matrix effects (e.g., blood plasma viscosity, instrument drift).[1] The following protocol ensures Self-Validating Quantitation .

Protocol: GC-MS Quantitation of Volatile Alcohols

Objective: Quantify trace 1-pentanol in biological plasma using 1-Pentanol-d12 as the Internal Standard (IS).

Reagents:

Step-by-Step Methodology:

-

Stock Preparation (Causality: Precision):

-

Spiking (Causality: Normalization):

-

Extraction:

-

GC-MS Acquisition:

-

Data Processing (Self-Validation):

-

Calculate the Area Ratio:

.[1] -

Plot

vs. Concentration.[1] -

Validation Check: The retention time of 1-Pentanol-d12 should elute slightly earlier than 1-pentanol (inverse isotope effect on polar columns).[1] If they co-elute perfectly, check column phase; however, slight separation is normal and acceptable.

-

MS Fragmentation Pathway Diagram[1]

Figure 2: Key diagnostic ions for 1-Pentanol-d12 include the molecular ion (m/z 100) and the dehydration peak (m/z 80), distinct from the unlabeled forms (m/z 88 and 70).[1]

Applications in Drug Development[1][14][15][16]

Metabolic Stability Profiling (Deuterium Isotope Effect)

Researchers use 1-Pentanol-d12 to probe the kinetics of Alcohol Dehydrogenase (ADH).[1] The breaking of a C-D bond is energetically more difficult than a C-H bond (Primary Kinetic Isotope Effect,

-

Application: By comparing the oxidation rate of 1-Pentanol vs. 1-Pentanol-d12, scientists can determine if the C1-hydrogen abstraction is the rate-limiting step in metabolic clearance.[1]

Biomarker Quantitation

In metabolomics, pentanol is a volatile organic compound (VOC) associated with specific gut microbiome fermentations.[1] The D12 variant provides the "gold standard" for quantifying these trace volatiles in breath or fecal samples, ensuring that matrix suppression does not skew results.[1]

Handling and Safety

-

Hygroscopicity: The hydroxyl deuterium (-OD) rapidly exchanges with atmospheric moisture (-OH) to form semi-deuterated species (C₅D₁₁OH).[1]

-

Protocol: Handle exclusively in a nitrogen-purged glovebox or use septum-sealed vials.[1]

-

-

Storage: Store at room temperature, protected from light.

-

Toxicity: Treat with the same precautions as unlabeled 1-pentanol (flammable, irritant).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12225310, N-Pentyl alcohol-D12. Retrieved from [Link][1][2]

-

NIST Mass Spectrometry Data Center. 1-Pentanol Gas Phase Thermochemistry. Retrieved from [Link][1]

-

Gant, T. G. (2014). Deuterium in Drug Discovery and Development.[1][3] Journal of Medicinal Chemistry. (Contextual grounding on Kinetic Isotope Effects).

Methodological & Application

Precision Quantitation of Volatile Impurities: Isotope Dilution GC-MS using Deuterated n-Pentanol (Pentanol-d11)

Application Note AN-2026-X

Executive Summary

This Application Note details a robust protocol for the quantitative analysis of n-pentanol (1-pentanol) in pharmaceutical formulations and biological matrices. While n-pentanol is a Class 3 residual solvent (USP <467>) with low toxic potential, its precise quantification is critical in complex drug delivery systems where matrix interference compromises standard external calibration methods.

We present a Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) workflow utilizing 1-Pentanol-d11 as a Stable Isotope Labeled Internal Standard (SIL-IS). This Isotope Dilution Mass Spectrometry (IDMS) approach corrects for matrix effects, injection variability, and ionization suppression in real-time, offering superior precision (RSD < 2%) compared to traditional methods.

Introduction & Technical Principle

The Challenge: Matrix Effects in Volatile Analysis

In "clean" solvents, external calibration works well. However, in viscous pharmaceutical formulations (e.g., lipid nanoparticles, hydrogels) or biological fluids (blood/urine), the partition coefficient (

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

By spiking the sample with Pentanol-d11 (

-

Co-Extraction: The d11-analog partitions into the headspace at the same rate as the native analyte.

-

Co-Elution: It elutes at nearly the same retention time (slight deuterium isotope shift occurs).

-

Mass Discrimination: The Mass Spectrometer distinguishes the two based on mass-to-charge ratio (

).

Because the ratio of Native/Deuterated response remains constant regardless of total signal suppression, the quantification remains accurate.

Figure 1: The self-correcting logic of Isotope Dilution. Both analyte and standard suffer identical matrix suppression, canceling the error in the final ratio.

Materials and Methods

Reagents

-

Analyte: 1-Pentanol (CAS 71-41-0), analytical standard grade.

-

Internal Standard: 1-Pentanol-d11 (CAS 126840-22-0), >98 atom% D.[1]

-

Note: Pentanol-d11 is preferred over d2 or d3 analogs because the +11 mass shift prevents "cross-talk" (isotopic overlap) with the native signal.

-

-

Diluent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc).

-

Why: High boiling point solvents are required for headspace analysis to prevent solvent peak interference.

-

Instrument Conditions (HS-GC-MS)

| Parameter | Setting | Rationale |

| GC System | Agilent 7890B / 8890 or equivalent | Standard platform. |

| Column | DB-624 or VF-624ms (30m x 0.25mm, 1.4 µm) | USP G43 phase. Thick film (1.4 µm) is critical for retaining volatiles and separating pentanol from ethanol/methanol. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal efficiency for MS. |

| Oven Program | 40°C (3 min) → 10°C/min → 240°C (3 min) | Low initial temp focuses the volatile band. |

| Inlet | Split Mode (10:1), 220°C | Prevents column overload. |

| Headspace | Incubation: 80°C for 20 min | Ensures equilibrium without degrading thermally labile matrix components. |

| MS Source | EI (70 eV), 230°C | Standard ionization. |

| Acquisition | SIM Mode (Selected Ion Monitoring) | Maximizes sensitivity and selectivity. |

MS Detection Parameters (SIM Table)

Proper ion selection is vital. Pentanol undergoes dehydration (

| Compound | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 | Retention Time (approx) |

| n-Pentanol (Native) | 70 ( | 55 ( | 42 ( | 6.50 min |

| Pentanol-d11 (IS) | 80 ( | 62 ( | 48 ( | 6.48 min* |

*Note: Deuterated compounds often elute slightly earlier than native compounds on non-polar/intermediate columns due to the Inverse Isotope Effect.

Experimental Protocol

Preparation of Standards

Stock Solution A (Native): Weigh 100 mg n-Pentanol into a 100 mL volumetric flask. Dilute to volume with DMSO. (Conc: 1000 µg/mL). Stock Solution B (IS): Weigh 100 mg Pentanol-d11 into a 100 mL volumetric flask. Dilute to volume with DMSO. (Conc: 1000 µg/mL).

Calibration Curve Construction

Prepare 6 headspace vials (20 mL).

-

Add 1.0 mL of blank matrix (or water/DMSO if matrix unavailable) to each vial.

-

Spike Stock B (IS) to a fixed concentration (e.g., 50 µg/mL) in all vials.

-

Spike Stock A (Native) to create a range: 1, 5, 10, 50, 100, 200 µg/mL.

-

Seal immediately with PTFE/Silicone septa.

Sample Preparation

-

Weigh 1.0 g (or pipet 1.0 mL) of sample into a 20 mL HS vial.

-

Add the fixed amount of Stock B (IS) (same mass as in calibration).

-

Seal and vortex for 30 seconds.

-

Load into HS autosampler.

Figure 2: Step-by-step analytical workflow.

Validation & Quality Control (Self-Validating Systems)

To ensure "Trustworthiness" (Part 2 of requirements), the method relies on the Response Factor (RF) stability.

System Suitability Criteria

Before running samples, inject the middle standard (50 µg/mL) 6 times.

-

Retention Time Shift: < 0.05 min.

-

IS Area Precision: RSD < 5%.

-

Response Ratio (Nat/IS) Precision: RSD < 2%. (This is the critical metric).

Linearity & Calculation

Plot the Area Ratio (

- must be > 0.995.

-

Because d11 is chemically identical, the slope (RF) should be close to 1.0 (typically 0.95 - 1.05). Significant deviation indicates ion suppression affecting one isotope differently (rare) or integration errors.

Limit of Quantitation (LOQ)

Using the SIM parameters above, the expected LOQ for n-pentanol is 0.5 µg/mL (ppm) , well below the USP <467> limit for Class 3 solvents (50 mg/day, or 5000 ppm in a 10g dose).

Troubleshooting & Expert Insights

Deuterium Exchange (The "Back-Exchange" Risk)

While the alkyl chain deuterons in Pentanol-d11 are stable, the hydroxyl proton (-OD) is labile . If you purchase Pentanol-d12 (fully deuterated), the -OD will instantly exchange with H2O in the sample or moisture in the air to become -OH.

-

Expert Tip: Always assume the hydroxyl group is -OH. Do not use the molecular ion of the fully deuterated species for quantitation. Rely on the alkyl chain fragments (m/z 80) which are stable.

Peak Tailing

Pentanol is a polar alcohol. If significant tailing is observed:

-

Check the liner: Use an ultra-inert, wool-packed liner to facilitate vaporization.

-

Check the column: Active sites on the column face adsorb alcohols. Trim 30cm from the front of the column.

Carryover

Pentanol can stick to the HS transfer line.

-

Protocol: Set the HS Transfer Line temperature to 250°C (10°C higher than the oven max) to prevent condensation.

References

-

USP-NF. (2023). General Chapter <467> Residual Solvents. United States Pharmacopeia.[2] [Link]

-

NIST Chemistry WebBook. (2024). 1-Pentanol Mass Spectrum (Electron Ionization).[3][4] National Institute of Standards and Technology.[3] [Link]

-

Restek Corporation. (2022). Residual Solvent Analysis: Class 3 Solvents via GC-MS.[Link]

-

European Medicines Agency (EMA). (2019). ICH guideline Q3C (R6) on impurities: guideline for residual solvents.[5][Link]

Sources

Application Note: N-Pentyl Alcohol-D12 in Reaction Mechanism & Metabolic Studies

Abstract

N-Pentyl alcohol-D12 (1-Pentanol-d12,

Introduction & Technical Specifications

N-Pentyl alcohol-D12 is the fully deuterated isotopologue of 1-pentanol.[1] The substitution of protium (

Table 1: Comparative Physical Properties

| Property | N-Pentyl Alcohol (Unlabeled) | N-Pentyl Alcohol-D12 (Labeled) |

| Formula | ||

| MW ( g/mol ) | 88.15 | 100.22 |

| CAS Number | 71-41-0 | 158778-85-9 |

| Boiling Point | 137–139 °C | ~136–138 °C (Isotope effect negligible on BP) |

| Density | 0.811 g/mL | ~0.92 g/mL (Approx. +13% due to mass) |

| Isotopic Enrichment | N/A |

Application I: Elucidating Oxidation Mechanisms (KIE Studies)

Scientific Rationale

The primary utility of N-Pentyl alcohol-D12 is the determination of Primary Kinetic Isotope Effects (KIE) .[3] In oxidation reactions (e.g., by Chromic acid, Alcohol Dehydrogenase, or CYP450), the cleavage of the

Because the C-D bond has a lower Zero Point Energy (ZPE) than the C-H bond, the activation energy required to reach the transition state is higher for the deuterated species.

-

Primary KIE (

): Indicates C-H bond breakage occurs in the rate-determining step. -

Secondary KIE (

): Indicates the C-H bond undergoes hybridization change (e.g.,

Protocol: Competitive Oxidation Assay (Chromic Acid Model)

This protocol determines the intermolecular KIE by competing labeled and unlabeled substrates.

Reagents:

-

Substrate A: 1-Pentanol (Sigma Aldrich, >99%)

-

Substrate B: 1-Pentanol-d12 (Cambridge Isotope Labs, >98% D)

-

Oxidant: Pyridinium Chlorochromate (PCC) or Jones Reagent

-

Solvent: Dichloromethane (

) -

Quench: Isopropanol

Step-by-Step Methodology:

-

Preparation: Prepare a 0.1 M solution containing equimolar amounts of 1-Pentanol (

mmol) and 1-Pentanol-d12 ( -

Initiation: Add 0.2 equivalents of PCC at 0°C. Note: Using a deficiency of oxidant ensures competition.

-

Reaction: Stir for 30 minutes. The reaction must not go to completion (target <10% conversion) to maintain steady-state approximation.

-

Quenching: Add excess isopropanol to consume remaining oxidant immediately.

-

Analysis: Filter the mixture through a silica plug. Analyze the product ratio (Pentanal vs. Pentanal-d11) via GC-MS (SIM mode).

-

Calculation:

(Since conversion is low, product ratio approximates rate ratio).

Visualization: Oxidation Reaction Coordinate

The following diagram illustrates the energetic origin of the KIE during the oxidation of Pentanol.

Figure 1: Reaction coordinate diagram showing the activation energy difference (

Application II: Metabolic Stability & "Deuterium Switch"

Scientific Rationale

In drug discovery, short-chain aliphatic tails (like the pentyl group) are often "metabolic soft spots," susceptible to rapid oxidation by Cytochrome P450 enzymes (specifically CYP2E1 and CYP4A ). This oxidation typically occurs at the

Replacing the pentyl chain with a perdeuterated pentyl-d11 chain can significantly increase the biological half-life (

Protocol: Microsomal Stability Assay

Objective: Compare intrinsic clearance (

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

-

NADPH Regenerating System

-

Phosphate Buffer (100 mM, pH 7.4)

Workflow:

-

Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer. Pre-warm at 37°C for 5 min.

-

Dosing: Spike Pentanol or Pentanol-d12 (separately) to a final concentration of 1

. -

Start: Add NADPH to initiate metabolism.

-

Sampling: Aliquot 50

at -

Stop: Quench aliquots into 150

ice-cold Acetonitrile (containing Internal Standard). -

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Data Processing: Plot

vs. time. The slope is

Visualization: CYP450 Metabolic Pathway

Figure 2: Metabolic pathway of Pentanol. Deuteration at the alpha and terminal positions hinders CYP-mediated oxidation, extending the compound's half-life.

Application III: Quantitative Bioanalysis (Internal Standard)

Scientific Rationale

For the quantification of pentanol or pentyl-derivatives in complex biological matrices (plasma, urine), 1-Pentanol-d12 is the ideal Internal Standard (IS).

-

Co-Elution: It co-elutes with the analyte (ensuring it experiences the same matrix suppression/enhancement effects in LC-MS).

-

Mass Shift: The +12 Da mass shift prevents cross-talk between the analyte (M) and IS (M+12) channels.

Protocol: Sample Preparation for GC-MS

-

Sample: 100

Plasma. -

Spike IS: Add 10

of 1-Pentanol-d12 (10 -

Extraction: Add 500

Ethyl Acetate. Vortex 2 min. Centrifuge 5 min @ 10,000 rpm. -

Injection: Inject 1

of the organic layer into GC-MS. -

Detection: Monitor

70 (H-Pentanol fragment) and

References

-

Westheimer, F. H. (1961). "The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium." Chemical Reviews, 61(3), 265–273. Link

-

Guengerich, F. P. (2017). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Enzymology, 596, 217–238.[6] Link

-

Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

-

Liebler, D. C., & Guengerich, F. P. (2005). "Olefin Oxidation by Cytochrome P450." Accounts of Chemical Research. (Discusses mechanisms relevant to aliphatic chain oxidation). Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12225310, N-Pentyl alcohol-D12. Link

Sources

- 1. N-Pentyl alcohol-D12 | C5H12O | CID 12225310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Labeled Compounds Using N-Pentyl Alcohol-D12

Abstract

This guide details the strategic application of N-Pentyl alcohol-d12 (1-Pentanol-d12) as a primary building block in the synthesis of stable isotope-labeled (SIL) active pharmaceutical ingredients (APIs) and metabolic probes.[1] The pentyl moiety is a frequent target for metabolic

Introduction: The Deuterium Advantage

In drug discovery, the n-pentyl chain is often a "metabolic soft spot," susceptible to rapid oxidation by Cytochrome P450 enzymes (specifically CYP4A and CYP4F subfamilies) at the terminal (

Replacing the C-H bonds with C-D bonds increases bond dissociation energy (C-D

-

Reduce Clearance: Slow down the rate of metabolism (KIE), potentially extending half-life (

).[1] -

Shunt Metabolism: Force metabolic clearance through alternative, slower pathways.[1]

-

Create Internal Standards: Provide mass-differentiated analogs for LC-MS/MS quantification that co-elute with the analyte but are spectroscopically distinct.

Chemical Profile: 1-Pentanol-d12

The precursor is fully deuterated on the carbon backbone.[1] Note that the hydroxyl proton (or deuteron) is exchangeable with solvent moisture.

| Property | 1-Pentanol (Unlabeled) | 1-Pentanol-d12 (Labeled) |

| Formula | ||

| MW | 88.15 g/mol | ~100.22 g/mol |

| Boiling Point | 137-139 °C | 136-138 °C |

| Density | 0.811 g/mL | ~0.90 g/mL (Estimated) |

| CAS No. | 71-41-0 | 158778-85-9 |

*Note: In non-deuterated solvents or upon exposure to air, the -OD quickly exchanges to -OH.[1] This does not affect the metabolic stability of the carbon chain (

Strategic Synthetic Pathways

The utility of 1-Pentanol-d12 lies in its conversion into "active" electrophiles.[1] The alcohol itself is a poor leaving group; therefore, most workflows begin with activation.[2]

Figure 1: Strategic synthetic tree originating from 1-Pentanol-d12.[1] The Appel and Mitsunobu reactions are preferred for maintaining isotopic fidelity.

Detailed Protocols

Protocol A: Synthesis of 1-Bromopentane-d11 (Appel Reaction)

Objective: Convert the alcohol to an alkyl bromide without using strong acids (HBr) that might induce hydride/deuteride shifts or scrambling.[1] The Appel reaction is the gold standard for SIL synthesis due to its mild, neutral conditions.

Reagents:

-

1-Pentanol-d12 (1.0 eq)[1]

-

Carbon Tetrabromide (

) (1.2 eq) -

Triphenylphosphine (

) (1.2 eq) -

Dichloromethane (DCM), anhydrous[2]

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon. Add

and anhydrous DCM.[1] Cool the solution to 0°C. -

Bromine Source: Add

portion-wise.[1] The solution will turn yellow/orange.[1] Stir for 15 minutes. -

Addition: Add 1-Pentanol-d12 dropwise (neat or in minimal DCM) to the reaction mixture at 0°C.

-

Critical: Maintain temperature <5°C to prevent side reactions.[1]

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by TLC (stain with PMA or

; UV is inactive for the alkyl chain) or GC-MS.[1] -

Workup: Add pentane to the reaction mixture to precipitate Triphenylphosphine oxide (

).[1] Filter the solids through a celite pad. -

Purification: Concentrate the filtrate carefully (product is volatile). Purify via short-path distillation or flash chromatography (100% Pentane/Hexanes).[1]

Validation:

-

1H-NMR: Absence of signals (except residual solvent).[1]

-

13C-NMR: Observe triplet quintet splitting pattern characteristic of C-D coupling (if decoupling is off) or simple chemical shift change relative to alcohol.

-

Yield: Typically 85-95%.[1]

Protocol B: Direct Etherification (Mitsunobu Coupling)

Objective: Attach the pentyl-d11 chain directly to a phenolic drug scaffold (e.g., creating deuterated cannabinoid analogs or tyrosine kinase inhibitors) without isolating the intermediate halide.

Reagents:

-

Phenolic Substrate (Nucleophile) (1.0 eq)[3]

-

1-Pentanol-d12 (1.1 eq)[1]

-

Triphenylphosphine (

) (1.2 eq) -

DIAD (Diisopropyl azodicarboxylate) (1.2 eq)

-

THF, anhydrous[2]

Procedure:

-

Dissolution: In a dry RBF under Argon, dissolve the Phenol, 1-Pentanol-d12, and

in anhydrous THF. -

Cooling: Cool the mixture to 0°C.

-

Addition: Add DIAD dropwise over 20 minutes.

-

Stirring: Allow to warm to RT and stir overnight (12–16h).

-

Quenching: Quench with a small amount of water or saturated

.[1] -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

.[1][2][3] -

Purification: Flash chromatography. The

byproduct can be difficult to remove; using a polymer-supported

Figure 2: Mechanistic flow of the Mitsunobu coupling using deuterated alcohol.

Protocol C: Oxidation to Valeric Acid-d9

Objective: Create a deuterated acylating agent for amide bond formation. Note: This removes the two deuterium atoms at the C1 position, resulting in a d9 product.[2]

Procedure (Jones Oxidation):

-

Dissolve 1-Pentanol-d12 in Acetone.

-

Cool to 0°C.

-

Add Jones Reagent (

) dropwise until the orange color persists.[1] -

Stir for 1 hour. Isopropanol is added to quench excess oxidant (turns green).[1]

-

Result: Valeric Acid-d9 (

).[1]

Quality Control & Handling

Isotopic Dilution & Exchange

-

The Labile Proton: The hydroxyl hydrogen in 1-Pentanol-d12 is chemically labile. If the certificate of analysis states "Atom % D > 99%", this usually refers to the carbon-bound deuteriums.

-

Handling: Store under inert gas (Argon/Nitrogen) in a desiccator. Exposure to atmospheric moisture will convert

to -

Impact: For most applications (metabolic stability), the

vs

Analytical Validation

-

Mass Spectrometry: Do not rely solely on the molecular ion peak (

). Look for the fragmentation pattern.[1][4] A loss of 29 amu ( -

NMR: In Proton NMR, the spectrum should be essentially "silent" in the alkyl region (0.8 - 4.0 ppm). Any peaks here indicate incomplete deuteration or proton back-exchange.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12225310, N-Pentyl alcohol-D12.[1] Retrieved from [Link]

-

Schmidt, C. (2023). Deuterium in drug discovery: progress, opportunities and challenges.[1][2] Nature Reviews Drug Discovery.[1] Retrieved from [Link]

-

Organic Chemistry Portal. Appel Reaction Mechanism and Protocols. Retrieved from [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Application. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Mitigating Matrix Effects in GC-MS with N-Pentyl Alcohol-D12

Welcome to the technical support center for the effective use of N-Pentyl alcohol-D12 as an internal standard to mitigate matrix effects in Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions.

Understanding Matrix Effects and the Role of Internal Standards

In GC-MS analysis, the sample matrix refers to all the components of a sample other than the analyte of interest. These co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either signal enhancement or suppression. This phenomenon, known as the "matrix effect," can significantly compromise the accuracy and reproducibility of quantitative analysis.

The use of a suitable internal standard (IS) is a robust strategy to compensate for these matrix effects. An ideal internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. By adding a known concentration of the internal standard to both the calibration standards and the unknown samples, any variations in sample preparation, injection volume, and instrument response will affect both the analyte and the internal standard to a similar degree. Consequently, the ratio of the analyte's response to the internal standard's response provides a more accurate and reproducible measure of the analyte's concentration.

Deuterated compounds, such as N-Pentyl alcohol-D12, are excellent internal standards for GC-MS analysis. The deuterium atoms (D) replace hydrogen atoms (H) in the molecule. This isotopic labeling results in a compound that has nearly identical chemical and physical properties to its non-deuterated counterpart (the analyte) but can be distinguished by its higher mass in the mass spectrometer.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when using N-Pentyl alcohol-D12 as an internal standard in your GC-MS experiments.

Issue 1: Poor Reproducibility of the Internal Standard Peak Area

Question: My N-Pentyl alcohol-D12 peak area is highly variable between injections, leading to inconsistent quantification. What could be the cause?

Answer:

Inconsistent internal standard peak areas are a common issue that can undermine the reliability of your results. Several factors could be contributing to this problem:

-

Inconsistent Sample Preparation: The most likely culprit is inconsistent addition of the internal standard to your samples and standards. Ensure you are using a calibrated pipette and adding the same volume of N-Pentyl alcohol-D12 stock solution to every vial.

-

Injector Issues: A leaking syringe or septum in the GC inlet can lead to variable injection volumes. Regularly inspect and replace these consumables.

-

Sample Volatility: N-Pentyl alcohol is a volatile compound. If samples are left uncapped for varying amounts of time, evaporative losses can occur, leading to inconsistent concentrations. Always cap your vials immediately after adding the internal standard.

-

Injector Discrimination: If the injector temperature is not optimized, it can lead to discrimination against higher or lower boiling point compounds. Ensure your injector temperature is appropriate for the volatility of N-Pentyl alcohol and your analytes.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor internal standard reproducibility.

Issue 2: Co-elution of N-Pentyl alcohol-D12 with a Matrix Component

Question: I'm observing a peak that co-elutes with my N-Pentyl alcohol-D12 internal standard in some of my samples. How can I resolve this?

Answer:

Co-elution can lead to inaccurate quantification as the mass spectrometer will detect ions from both the internal standard and the interfering compound at the same retention time. Here's how to address this:

-

Confirm Co-elution: First, confirm that the interference is not just a fragment ion from your analyte of interest that happens to have the same m/z as your internal standard's quantifier ion. Analyze a standard of your analyte without the internal standard to check for this.

-

Optimize Chromatographic Conditions: The most effective way to resolve co-eluting peaks is to modify your GC method.

-

Temperature Program: Adjust the temperature ramp rate. A slower ramp can often improve separation.

-

Column Choice: If adjusting the temperature program is insufficient, you may need to switch to a GC column with a different stationary phase that offers different selectivity.

-

-

Select a Different Quantifier Ion: If chromatographic separation is not possible, you may be able to select a different, unique quantifier ion for N-Pentyl alcohol-D12 that is not present in the mass spectrum of the interfering compound.

Experimental Protocol: Optimizing GC Temperature Program for Peak Separation

-

Initial Analysis: Run your sample with the current GC method to confirm the co-elution.

-

Slower Ramp Rate: Decrease the temperature ramp rate of your GC oven program by 2-5°C/minute. For example, if your current ramp is 10°C/min, try 5°C/min.

-

Analyze and Evaluate: Inject the sample again and observe the chromatogram. A slower ramp rate increases the time the analytes spend in the column, which can improve separation.

-

Further Adjustments: If co-elution persists, you can try a multi-step temperature program with different ramp rates or hold times at specific temperatures to target the separation of the internal standard and the interfering peak.

Issue 3: Signal Suppression or Enhancement of N-Pentyl alcohol-D12

Question: The peak area of my N-Pentyl alcohol-D12 is significantly lower (or higher) in my sample matrix compared to the calibration standards prepared in a clean solvent. What is causing this?

Answer:

This is a classic example of a matrix effect. Even though the internal standard is designed to compensate for this, extreme signal suppression or enhancement can still be problematic.

-

Matrix-Induced Enhancement: In GC-MS, non-volatile matrix components can accumulate in the GC inlet, masking active sites where analytes might otherwise adsorb or degrade. This "protective" effect can lead to an artificially high signal for both the analyte and the internal standard.

-

Matrix-Induced Suppression: Conversely, high concentrations of co-eluting matrix components can compete with the analyte and internal standard for ionization in the MS source, leading to a suppressed signal.

Solutions:

-

Sample Dilution: A simple and often effective solution is to dilute your sample. This reduces the concentration of matrix components, thereby minimizing their impact on the ionization process.

-

Sample Cleanup: Employ a sample preparation technique to remove interfering matrix components before analysis. Common methods include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

-

Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.

Data Presentation: Effect of Sample Dilution on Matrix Effects

| Dilution Factor | Analyte Peak Area | IS (N-Pentyl alcohol-D12) Peak Area | Analyte/IS Ratio |

| 1x | 50,000 | 80,000 | 0.625 |

| 10x | 8,000 | 15,000 | 0.533 |

| 100x | 950 | 1,800 | 0.528 |

This table illustrates how diluting a sample can lead to a more consistent analyte-to-internal standard ratio, indicating a reduction in matrix effects.

Frequently Asked Questions (FAQs)

Q1: Why should I use a deuterated internal standard like N-Pentyl alcohol-D12 instead of a non-deuterated analog?

A1: Deuterated internal standards are considered the "gold standard" for quantitative mass spectrometry. Because they have nearly identical chemical and physical properties to their non-deuterated counterparts, they co-elute from the GC column and experience very similar extraction efficiencies and matrix effects.[1][2] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, providing the most accurate correction for analytical variability.

Q2: What are the key properties to consider when selecting an internal standard?

A2: An ideal internal standard should:

-

Be chemically and physically similar to the analyte.[3]

-

Not be naturally present in the sample.

-

Be clearly separated from other sample components in the chromatogram.

-

Be stable under the analytical conditions.

-

Have a similar response factor to the analyte in the detector.

Q3: At what concentration should I add N-Pentyl alcohol-D12 to my samples?

A3: The internal standard should be added at a concentration that is similar to the expected concentration of your analyte in the middle of your calibration range. This ensures that both the analyte and the internal standard are within the linear dynamic range of the detector.

Q4: Can I use the same N-Pentyl alcohol-D12 internal standard for multiple analytes in my method?

A4: It is possible, but not always ideal. The best practice is to use a specific deuterated internal standard for each analyte. However, if you have multiple analytes with similar chemical properties and retention times to n-pentanol, you may be able to use N-Pentyl alcohol-D12 to correct for all of them. This should be carefully validated to ensure that the correction is accurate for each analyte across the entire calibration range.

Q5: What are the storage and handling requirements for N-Pentyl alcohol-D12?

A5: N-Pentyl alcohol-D12 is a flammable liquid and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[4][5] Always consult the Safety Data Sheet (SDS) for specific handling and safety information.

Logical Relationship Diagram: Internal Standard Workflow

Caption: Workflow for quantitative analysis using an internal standard.

References

- Google Patents. (n.d.). CN109187831B - Simultaneous and rapid determination of nine alcohol compounds in alcohol by GC-MS.

-

Carl ROTH. (n.d.). Safety Data Sheet: 1-Pentanol. Retrieved from [Link]

-

Agilent. (2024, July 7). 1-Pentanol - Safety Data Sheet. Retrieved from [Link]

-

Consolidated Chemical. (n.d.). n-Amyl Alcohol (Pentanol) | Premium Solvent & Intermediate. Retrieved from [Link]

-

Hu, Y., et al. (2023). Comment on Hu et al. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods 2022, 11, 2584. Foods, 12(7), 1450. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1-Pentanol. Retrieved from [Link]

-

Unc, A., & Unc, A. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Molecules, 25(16), 3623. Retrieved from [Link]

-

PubChem. (n.d.). N-Pentyl alcohol-D12. National Center for Biotechnology Information. Retrieved from [Link]

-

Chromatography Forum. (2017, May 18). Lost alcohols on P&T GCMS. Retrieved from [Link]

-

ResearchGate. (2016, March 15). I want to do GCMS analysis of butanol containing samples. Can anybody give an idea about what column to be used and what conditions to be followed?. Retrieved from [Link]

-

Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

-

Restek. (n.d.). 1-Pentanol: CAS # 71-41-0 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]

-

Connor, M. R., & Liao, J. C. (2009). Pentanol isomer synthesis in engineered microorganisms. Applied microbiology and biotechnology, 82(5), 803–811. Retrieved from [Link]

-

Agilent. (2025, February 4). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. agilent.com [agilent.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. [Determination of n-pentanol in workplace air by solvent desorption gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN109187831B - Simultaneous and rapid determination of nine alcohol compounds in alcohol by GC-MS - Google Patents [patents.google.com]

Technical Support Center: Optimizing GC-MS Parameters for the Analysis of Deuterated n-Pentanol

Introduction: The Nuances of Analyzing Deuterated n-Pentanol

The analysis of deuterated n-pentanol by Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for a variety of applications, including metabolic studies, pharmacokinetic research, and environmental analysis. The incorporation of deuterium isotopes provides a unique mass signature, enabling sensitive and selective detection. However, the physicochemical properties of n-pentanol and the isotopic labeling introduce specific challenges that require careful optimization of GC-MS parameters to achieve accurate and reproducible results.

This guide is structured to provide both foundational knowledge and practical troubleshooting advice. It addresses common issues ranging from chromatographic resolution to mass spectral interpretation, empowering users to overcome experimental hurdles and ensure the integrity of their data.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable GC column for the analysis of deuterated n-pentanol?

For routine analysis of polar volatile compounds like n-pentanol, a polar stationary phase is generally the gold standard.[1] A polyethylene glycol (PEG) type column, often referred to as a WAX column (e.g., DB-WAX, HP-WAX), is highly recommended.[1][2] These columns provide strong retention and good resolution for alcohols, separating them based on their hydrogen bonding capacity.[2]

Q2: How do I select the appropriate GC column dimensions?

The choice of column dimensions—length, internal diameter (ID), and film thickness—depends on the complexity of your sample matrix and the required resolution.

-

Length: A 30-meter column is a good starting point for most applications. For more complex mixtures where isomers of pentanol may be present, a 60-meter column can provide enhanced resolution.[2]

-

Internal Diameter (ID): A 0.25 mm ID column generally offers a good balance of efficiency and sample capacity.[2] For trace analysis, a wider bore column (e.g., 0.53 mm) might be considered.[2]

-

Film Thickness: For volatile analytes like n-pentanol, a thicker film (e.g., 0.25 µm to 0.5 µm) is recommended to increase retention and improve separation.[3]

Q3: What are the recommended starting GC oven temperature program parameters?

A good starting point for the oven temperature program is as follows:

-

Initial Temperature: 40 °C (hold for 2-5 minutes).[4][5] This allows for good focusing of the analytes at the head of the column.

-

Ramp Rate: 5-10 °C/minute. A slower ramp rate will generally improve resolution of closely eluting peaks.[2]

-

Final Temperature: Increase to a final temperature of around 150-210 °C and hold for a few minutes to ensure all components have eluted.[4][5][6]

Q4: What are the optimal injector (inlet) parameters?

The injector temperature should be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation.

-

Injector Temperature: A temperature of 250 °C is a common and effective starting point for the analysis of alcohols.[2][6][7]

-

Injection Mode: Splitless injection is suitable for trace analysis, while a split injection (e.g., 20:1 or 50:1 split ratio) is recommended for more concentrated samples to prevent column overload.[2][6]

-

Inlet Liner: Using a deactivated (silanized) inlet liner is crucial to prevent active sites from interacting with the polar n-pentanol molecules, which can cause peak tailing.[2]

Q5: What are the key MS parameters to consider for deuterated n-pentanol?

-

Ionization Mode: Electron Ionization (EI) is the most common and robust ionization method for this type of analysis.[6][8]

-

Ionization Energy: The standard EI energy of 70 eV is typically used and provides reproducible fragmentation patterns.[6][8] While the ionization energy of deuterium itself is around 15.47 eV, the 70 eV standard ensures sufficient energy for ionization and fragmentation of the entire molecule.[9]

-

MS Source (Ion Source) Temperature: A source temperature of 230 °C is a good starting point.[6]

-

Quadrupole Temperature: A quadrupole temperature of 150 °C is commonly used.[6]

-

Mass Range: Set the mass range to scan from a low m/z (e.g., 35) to a value that is sufficiently above the molecular weight of your deuterated n-pentanol to capture the molecular ion and any potential fragments.

-

Solvent Delay: Implement a solvent delay to prevent the high concentration of the injection solvent from entering the MS source, which can cause filament damage and ion source contamination.

Q6: What are the expected mass spectral fragments for deuterated n-pentanol?

The fragmentation of alcohols in EI-MS is characterized by two main pathways: alpha-cleavage and dehydration (loss of water).[10][11][12] For deuterated n-pentanol, you can expect to see shifts in the m/z of these fragments compared to the unlabeled compound. Be aware of the potential for H-D exchange, especially with the hydroxyl deuterium, which can lead to unexpected ions.[13]

Q7: Is derivatization necessary for the analysis of deuterated n-pentanol?

While n-pentanol can be analyzed directly using a polar column, derivatization can sometimes improve peak shape and reduce tailing.[14] Silylation is a common derivatization technique for alcohols.[15] However, it adds an extra step to sample preparation and may not be necessary if a well-deactivated system and an appropriate polar column are used.[14]

Troubleshooting Guide

This section provides solutions to common problems encountered during the GC-MS analysis of deuterated n-pentanol.

Poor Chromatographic Resolution

Problem: Deuterated n-pentanol peak is not well-separated from other components or isomers.

| Possible Cause | Recommended Solution |

| Inappropriate GC Column | Ensure you are using a polar (WAX-type) column.[1][2] |

| Suboptimal Oven Temperature Program | Decrease the temperature ramp rate (e.g., to 3-5 °C/min) to improve separation.[2] |

| Incorrect Carrier Gas Flow Rate | Optimize the linear velocity of the carrier gas (Helium is commonly used) for your column dimensions. |

| Column Overload | Reduce the injection volume or increase the split ratio.[2] |

Peak Tailing

Problem: The deuterated n-pentanol peak is asymmetrical with a trailing edge.

| Possible Cause | Recommended Solution |

| Active Sites in the System | Use a deactivated inlet liner and a high-quality, low-bleed GC column.[2][16] |

| Column Contamination | Bake out the column at its maximum recommended temperature. If the problem persists, trim the first few centimeters of the column or replace it.[2] |

| Injector Temperature Too Low | Ensure the injector temperature is high enough for complete vaporization (e.g., 250 °C).[2][6][7] |

Low Signal Intensity or "No Peak"